6-Amino-1H-indol-3-ol 6-Amino-1H-indol-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010537
InChI: InChI=1S/C8H8N2O/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H,9H2
SMILES:
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

6-Amino-1H-indol-3-ol

CAS No.:

Cat. No.: VC16010537

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1H-indol-3-ol -

Specification

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 6-amino-1H-indol-3-ol
Standard InChI InChI=1S/C8H8N2O/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H,9H2
Standard InChI Key NGOYRGRMAOWZRY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1N)NC=C2O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 6-amino-1H-indol-3-ol, substitutions occur at the 3- and 6-positions, introducing hydroxyl and amino groups, respectively. This arrangement creates a polar, electron-rich system capable of hydrogen bonding and π-π interactions.

Key structural parameters inferred from analogous compounds include:

  • Molecular Formula: C8H8N2OC_8H_8N_2O (based on 6-amino-1H-indol-4-ol )

  • Molecular Weight: ~148.16 g/mol (calculated from formula)

  • Boiling Point: Estimated 447.4±25.0 °C (extrapolated from )

  • Density: ~1.4±0.1 g/cm³

Spectroscopic Properties

While no direct NMR or MS data exists for 6-amino-1H-indol-3-ol, studies on 5-nitro-1H-indole-3-carboxylic acid (δH\delta_{H} 8.26 ppm for H2, 8.09 ppm for H6 ) suggest characteristic downfield shifts for protons adjacent to electron-withdrawing groups. The hydroxyl group at C3 would likely exhibit a broad signal near δH\delta_{H} 10–12 ppm, as seen in 6-hydroxytryptamine derivatives .

Synthetic Approaches

Nitro Group Reduction Strategy

A common route to aminoindoles involves the reduction of nitro precursors. For example, 4-nitro-1-(triisopropylsilyl)-1H-indole undergoes hydrogenation over Pd/C to yield 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride (83% yield) . Applying this method to a 3-hydroxy-6-nitroindole precursor could generate 6-amino-1H-indol-3-ol after deprotection.

Critical Steps:

  • Protection: Use of triisopropylsilyl (TIPS) groups to shield the indole NH during nitration .

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) or alternative reducing agents (e.g., SnCl₂/HCl).

  • Deprotection: Acidic cleavage (e.g., HCl in ether ) to remove silyl protecting groups.

Multi-Step Functionalization

The synthesis of 3,4-diaminoindoles via Curtius rearrangement demonstrates the feasibility of introducing multiple amino groups. For 6-amino-1H-indol-3-ol, a sequential approach might involve:

  • Bromination at C6 using N-bromosuccinimide (NBS).

  • Palladium-catalyzed amination (e.g., Buchwald-Hartwig).

  • Hydroxyl group introduction via oxidation or hydrolysis.

Physicochemical and Reactivity Profiles

Acid-Base Behavior

The compound exhibits amphoteric properties due to:

  • Amino group: pKa4.55.5\text{p}K_a \approx 4.5-5.5 (protonation at NH₂)

  • Hydroxyl group: pKa9.510.5\text{p}K_a \approx 9.5-10.5 (deprotonation at OH)

This dual functionality enables zwitterionic forms in physiological pH ranges, enhancing solubility in polar solvents.

Reactivity Patterns

  • Electrophilic Substitution: The electron-rich indole ring directs incoming electrophiles to C2 and C5 positions.

  • Oxidation: The hydroxyl group at C3 may undergo oxidation to form quinone-like structures under strong oxidizing conditions.

  • Conjugation Chemistry: Both amino and hydroxyl groups serve as handles for bioconjugation (e.g., acylations, Schiff base formation) as seen in indol-3-yl-acetic acid conjugates .

Future Research Directions

  • Synthetic Optimization: Development of one-pot methodologies to reduce step count and improve yields.

  • Biological Screening: In vitro assays for receptor binding affinity and cytotoxicity.

  • Computational Modeling: DFT studies to predict reaction pathways and electronic properties.

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